molecular formula C8H5NO B8552099 3-(3-Pyridinyl)propiolaldehyde

3-(3-Pyridinyl)propiolaldehyde

Cat. No. B8552099
M. Wt: 131.13 g/mol
InChI Key: LRWHPNRJCDEOMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Pyridinyl)propiolaldehyde is a useful research compound. Its molecular formula is C8H5NO and its molecular weight is 131.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Pyridinyl)propiolaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Pyridinyl)propiolaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H5NO

Molecular Weight

131.13 g/mol

IUPAC Name

3-pyridin-3-ylprop-2-ynal

InChI

InChI=1S/C8H5NO/c10-6-2-4-8-3-1-5-9-7-8/h1,3,5-7H

InChI Key

LRWHPNRJCDEOMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C#CC=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 3-(3-pyridinyl)-2-propynol (500 mg, 3.75 mmol) in CH2Cl2 (5 mL) was treated with activated manganous dioxide (3.3 g, 34.5 mmol) at 25° C. After 12 h, the reaction mixture was filtered through celite, washed with CH2Cl2 (2×50 mL), concentrated in vacuo. Purification by flash chromatography afforded the title compound (100 mg, 20%) as yellow brown oil. MS 133 (M+H)+.
Quantity
500 mg
Type
reactant
Reaction Step One
[Compound]
Name
manganous dioxide
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
20%

Synthesis routes and methods II

Procedure details

To a solution of 3-(3-pyridinyl)-2-propyn-1-ol (250 mg, 1.88 mmol, obtained as described in J. Org Chem. 1998, 63, 1109-1118) in anhydrous DCM (10 ml) under argon was added MnO2 (3.66 g, 42 mmol) portion wise over 1.5 h. The reaction mixture was stirred at rt for one additional hour. Then the reaction mixture was poured on the top of a column of silica gel and eluted with cHex/EtOAc (2:1 then 1:1) to give 43 mg (17%) of the title compound as a yellow powder. 1H NMR (CDCl3) δ: 9.46 (s, 1H), 8.85 (dd, J=2.1, 0.8 Hz, 1H), 8.71 (dd, J=5.0, 1.7 Hz, 1H), 7.91 (ddd, J=8.0, 2.1, 1.7 Hz, 1H), 7.38 (ddd, J=8.0, 5.0, 0.8 Hz, 1H).
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
3.66 g
Type
catalyst
Reaction Step One
Yield
17%

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